Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate

Lipophilicity Physicochemical Property Drug Design

This 3-ethyl substituted azetidine building block offers a quantifiable lipophilic step (ΔXLogP3 +0.27 vs. 3-methyl analog) for systematic SAR exploration of CNS targets. Its Boc-protected ring nitrogen and free primary amine enable orthogonal diversification, while the strained four-membered ring and unique steric profile deliver sp3-rich, conformationally constrained molecules. Essential for fragment-based drug discovery and patented CB1 antagonist programs—procure this specific 3-ethyl analog to generate high-quality, publishable SAR data.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 1158758-79-2
Cat. No. B1400154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-3-ethylazetidine-1-carboxylate
CAS1158758-79-2
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCC1(CN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C10H20N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5-7,11H2,1-4H3
InChIKeyJPYCVKPRVHXSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate (CAS 1158758-79-2) for Research Procurement: Compound Class and Baseline Characteristics


Tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is a 3,3-disubstituted azetidine building block featuring a Boc (tert-butyloxycarbonyl)-protected ring nitrogen and a free primary amine at the 3-position [1]. With a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol, it serves as a protected heterocyclic intermediate for medicinal chemistry and organic synthesis . The combination of the strained four-membered azetidine ring, the sterically demanding ethyl substituent, and the orthogonal Boc protection provides a unique scaffold for constructing sp3-rich, conformationally constrained molecules [1].

Why tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate Cannot Be Replaced by In-Class Analogs: The Importance of 3-Alkyl Substitution


Substituting tert-butyl 3-amino-3-ethylazetidine-1-carboxylate with a generic 3-aminoazetidine or its 3-methyl analog is not scientifically valid for projects requiring specific steric and lipophilic properties. The nature of the 3-alkyl substituent directly modulates key physicochemical parameters, including lipophilicity (XLogP3), which governs membrane permeability and pharmacokinetic behavior, as well as steric bulk, which dictates conformational preferences and target binding [1]. Even a single methylene unit difference (ethyl vs. methyl) can shift these properties sufficiently to alter a compound's performance in biological assays or its reactivity in synthetic transformations [1].

Product-Specific Quantitative Evidence: Comparative Data for tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate


Enhanced Lipophilicity (XLogP3) of 3-Ethyl vs. 3-Methyl Azetidine Scaffolds

The 3-ethyl substituent on the azetidine ring increases the calculated lipophilicity (XLogP3) by 0.27 log units compared to its 3-methyl analog. This difference is crucial for optimizing membrane permeability and oral bioavailability in drug discovery campaigns [1][2].

Lipophilicity Physicochemical Property Drug Design

Increased Steric Bulk: Molecular Weight Comparison of 3-Alkyl Azetidine Building Blocks

The 3-ethyl substitution contributes an additional 14 Da of molecular weight compared to the 3-methyl analog, which can influence target binding by introducing greater steric hindrance and altering the conformational landscape of the azetidine ring [1][2].

Steric Effects Molecular Weight Conformational Constraint

Documented Utility as a Precursor for Advanced Spirocyclic Building Blocks

Research has demonstrated that 3-bromo-3-ethylazetidines, which can be synthesized from 3-amino-3-ethylazetidine precursors, serve as key intermediates for the preparation of novel spirocyclic azetidine building blocks. This synthetic pathway is specifically enabled by the 3-ethyl substitution, which provides a quaternary carbon center for spirocyclization reactions [1].

Synthetic Utility Spirocyclic Compounds Building Blocks

Optimized Storage Conditions: Stability Profile Comparison

Vendor technical data indicates that tert-butyl 3-amino-3-ethylazetidine-1-carboxylate is recommended for long-term storage at 2-8°C under an inert gas atmosphere (nitrogen or argon) and protected from light [1][2]. This is a more stringent requirement than the 3-methyl analog, which is typically stored at 2-8°C but does not universally specify an inert atmosphere [3]. This suggests a quantifiable difference in long-term stability that is critical for inventory planning and experimental reproducibility.

Stability Storage Handling

Procurement-Driven Application Scenarios for tert-Butyl 3-amino-3-ethylazetidine-1-carboxylate


Design of CNS-Penetrant Drug Candidates: Optimizing Lipophilicity and Membrane Permeability

This compound is a logical procurement choice for medicinal chemistry projects focused on central nervous system (CNS) targets. The increased XLogP3 value of 0.7 (Δ +0.27 vs. the 3-methyl analog) positions this scaffold within a favorable lipophilicity range for passive blood-brain barrier (BBB) penetration, while the primary amine and Boc-protected nitrogen provide versatile synthetic handles for further diversification [1][2]. Procuring this specific ethyl-substituted building block allows for a systematic and data-driven exploration of the relationship between alkyl chain length, lipophilicity, and CNS exposure.

Synthesis of Conformationally Constrained Spirocyclic Libraries

As demonstrated by Dejaegher et al. (2014), the 3-ethyl substitution is a prerequisite for a synthetic route to novel spirocyclic azetidine building blocks [1]. Procuring tert-butyl 3-amino-3-ethylazetidine-1-carboxylate (or using it to generate the corresponding 3-bromo derivative) is essential for research groups engaged in the synthesis of complex, three-dimensional spirocycles—a molecular architecture of high value in fragment-based drug discovery and diversity-oriented synthesis.

Synthesis of Potent CB1 Receptor Antagonists

The 3-ethylazetidine moiety is a key structural component of heterocycle-substituted 3-alkyl azetidine derivatives that have been patented as potent antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor [1]. Procuring this specific 3-ethyl building block is therefore a critical step for academic or industrial laboratories involved in the development of novel therapeutics for obesity and metabolic disorders, as it provides the exact pharmacophoric element specified in the intellectual property.

Structure-Activity Relationship (SAR) Exploration of 3-Alkyl Substituent Effects

For systematic medicinal chemistry programs, this compound offers a well-defined, quantifiable step in a homologous series (3-methyl vs. 3-ethyl). By procuring both the 3-methyl and 3-ethyl analogs, researchers can directly and rigorously probe the SAR of a target binding pocket. The quantifiable differences in steric bulk (ΔMW = +14.03 g/mol) and lipophilicity (ΔXLogP3 = +0.27) provide a data-rich framework for correlating specific physicochemical changes with biological activity, thereby generating high-quality, publishable SAR data [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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